Sapienic acid (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sapienic acid sodium is a fatty acid commonly found on the skin and in mucosa . It has variable antimicrobial activities against Gram-positive and Gram-negative bacteria found on the skin and in the oral cavity .

Synthesis Analysis

Sapienic acid is a 16 carbon monounsaturated fatty acid with a unique position of the double bond, located between carbons 6 and 7 from the carboxyl terminal . It is produced by fatty acid desaturase 2 (FADS2), the same enzyme that is rate-limiting in the formation of polyunsaturated fatty acids . Multiple tissue-specific mechanisms are utilized in the human sebaceous gland in order to “repurpose” FADS2 for the production of sapienic acid .Molecular Structure Analysis

The molecular formula of sapienic acid sodium is C16H29NaO2 . The molecular weight is 276.39 . Sapienic acid is a 16 carbon monounsaturated fatty acid with an extremely rare position of the double bond, located between carbons 6 and 7 from the carboxyl terminal .Chemical Reactions Analysis

Sapienic acid is produced by fatty acid desaturase 2 (FADS2), the same enzyme that is rate-limiting in the formation of polyunsaturated fatty acids . FADS2 catalyzes two distinctly different types of desaturation reactions, depending on the tissue type .Physical And Chemical Properties Analysis

Sapienic acid is a major component of human sebum . It is unique to humans and takes its scientific name from the root sapiens . The equivalent fatty acid in mouse sebum is palmitoleic acid . Sapienic acid salts, esters, anion, and conjugate base are known as sapienates .Mechanism of Action

Sapienic acid has the highest antimicrobial activity among free fatty acids in human sebum, while also demonstrating selectivity for Staphylococcus aureus, an opportunistic pathogen . Increased infection by Staphylococcus aureus is associated with a reduction in sapienic acid in sebum of patients with atopic dermatitis, and topical application of sapienic acid is correlated with decreased bacterial load and amelioration of symptoms .

Future Directions

The importance of sapienic acid and its metabolism has been recently assessed in cancer . A new scenario is proposed for the role of sapienic acid: one based on changes in membrane composition and properties, and the other based on changes in expression/activation of growth factors and signaling cascades . This knowledge can indicate additional players and synergies in breast cancer cell metabolism, inspiring translational applications of tailored membrane lipid strategies to assist pharmacological interventions .

properties

IUPAC Name |

sodium;(Z)-hexadec-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h10-11H,2-9,12-15H2,1H3,(H,17,18);/q;+1/p-1/b11-10-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXLIDQLSMYYRU-GMFCBQQYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sapienic acid (sodium) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

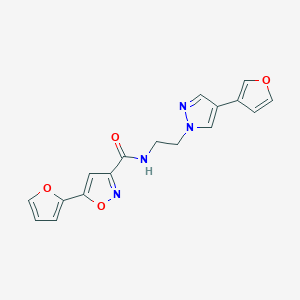

![2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2633863.png)

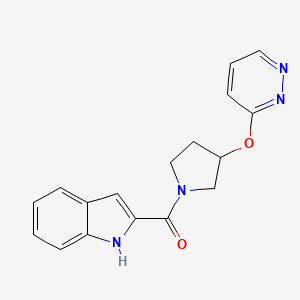

![2,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)

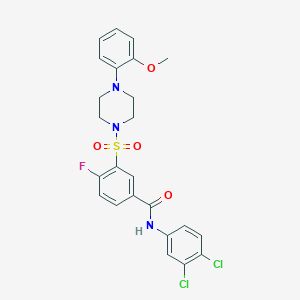

![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)

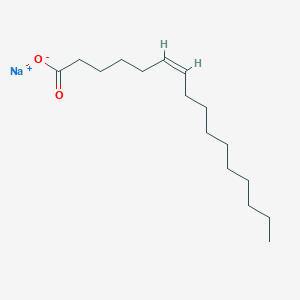

![N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2633871.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2633872.png)